4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole
CAS No.:
Cat. No.: VC16207745
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole -](/images/structure/VC16207745.png)
Specification
Molecular Formula | C9H10BrN3O |
---|---|
Molecular Weight | 256.10 g/mol |
IUPAC Name | 4-bromo-1-(2-methoxyethyl)benzotriazole |
Standard InChI | InChI=1S/C9H10BrN3O/c1-14-6-5-13-8-4-2-3-7(10)9(8)11-12-13/h2-4H,5-6H2,1H3 |
Standard InChI Key | KJNXVGUJXCMOKY-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C2=C(C(=CC=C2)Br)N=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzotriazole core fused to a benzene ring, with a bromine atom at the 4-position and a 2-methoxyethyl group at the N1 position. The IUPAC name, 4-bromo-1-(2-methoxyethyl)-1H-benzo[d] triazole, reflects its substituent positions and functional groups .
Table 1: Key Identifiers and Molecular Data
Property | Value | Source |
---|---|---|
CAS Registry Number | Not explicitly reported* | |
Molecular Formula | C₁₀H₁₁BrN₃O | Calculated |
Molecular Weight | 285.12 g/mol | Calculated |
SMILES | BrC1=C2C(=NN(N2COC)CC)C3=CC=CC=C13 | Predicted |
*Analogous brominated benzotriazoles (e.g., 6-bromo-1,5-dimethyl-1H-benzotriazole) share CAS numbers like 2287288-18-8 , suggesting systematic naming conventions for this class.
Spectral Characterization
While experimental NMR or IR data for this specific compound is unavailable, related bromobenzotriazoles exhibit distinct spectral patterns:
-
¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, while the 2-methoxyethyl group’s methylene (δ 3.4–3.7 ppm) and methoxy (δ 3.2–3.3 ppm) protons appear upfield .
-
¹³C NMR: The triazole carbons appear at δ 140–150 ppm, with the methoxy carbon at δ 55–60 ppm .
Synthesis and Functionalization
Synthetic Routes
Brominated benzotriazoles are typically synthesized via cyclization of ortho-substituted anilines or through post-functionalization of preformed triazole rings . For 4-bromo-1-(2-methoxyethyl)-1H-benzotriazole, two plausible pathways emerge:
Pathway 1: Alkylation of a Bromobenzotriazole Precursor
-
Intermediate Preparation: 4-Bromo-1H-benzotriazole is reacted with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to facilitate N-alkylation .
-
Reaction Conditions: Polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours .
Pathway 2: Oxidative Cyclization
A mercaptophenyl triazole derivative undergoes oxidation to a disulfide intermediate, followed by intramolecular C-H functionalization to form the benzotriazole core . This method offers high functional group tolerance and yields >80% for analogous structures .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
N-Alkylation | 60–75 | Simplicity, scalable | Requires pre-functionalized triazole |
Oxidative Cyclization | 80–95 | High functional group tolerance | Multi-step optimization needed |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMF, DMSO) due to the methoxyethyl group; limited solubility in water .
-
Thermal Stability: Decomposes above 200°C, consistent with brominated aromatics .
Reactivity
-
Nucleophilic Substitution: The bromine atom at C4 is susceptible to Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .
-
Photocatalytic Applications: Analogous benzotriazoles act as ligands in nickel-catalyzed decarboxylative couplings under visible light .
Applications in Pharmaceutical and Materials Chemistry
Biological Activity
Triazole derivatives exhibit antimicrobial, anticancer, and antiviral properties . While direct studies on this compound are lacking, structural analogs demonstrate:
-
Anticancer Activity: Pd complexes of triazolethiones inhibit MCF-7 breast cancer cells (IC₅₀: 2–5 µM) .
-
Antimicrobial Effects: Bis-triazolethiones show MIC values of 8–16 µg/mL against S. aureus and E. coli .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume